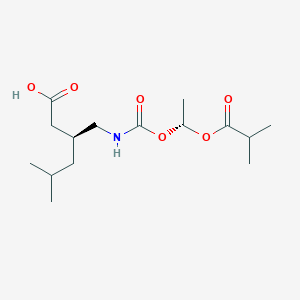
Pregabalin arenacarbil
Cat. No. B610193
Key on ui cas rn:
1174748-30-1
M. Wt: 317.382
InChI Key: YDHZNJWFIYERIF-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367722B2
Procedure details


To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).




Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three



Name
title compound
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10][NH2:11])[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].C(N(CC)CC)C.C[Si](C)(C)Cl.C(=O)([O-])OC1C=CC([N+]([O-])=O)=CC=1[CH:35]([O:37][C:38](=[O:42])[CH:39]([CH3:41])[CH3:40])[CH3:36].C(O)(=O)CC(CC(O)=O)([C:49]([OH:51])=[O:50])O>ClCCl>[C:38]([O:37][CH:35]([O:51][C:49]([NH:11][CH2:10][CH:5]([CH2:4][CH:2]([CH3:1])[CH3:3])[CH2:6][C:7]([OH:9])=[O:8])=[O:50])[CH3:36])(=[O:42])[CH:39]([CH3:40])[CH3:41]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[C@@H](CC(=O)O)CN
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Three
|
Name
|
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
|
|
Quantity
|
267 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)OC(C(C)C)=O)([O-])=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 1.5 h
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting first with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove nitrophenol
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
title compound
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OC(C)OC(=O)NCC(CC(=O)O)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130 mg | |
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
